molecular formula C22H27NO6S B5102167 Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B5102167
M. Wt: 433.5 g/mol
InChI Key: ACBMSZJFKCVXEL-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of diethyl 3-methylthiophene-2,4-dicarboxylate with 4-(4-methylphenoxy)butanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s thiophene ring system can also interact with cellular membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and material science.

Biological Activity

Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene core with various functional groups that contribute to its biological activities. The compound's structure can be summarized as follows:

  • Core Structure : Thiophene ring
  • Functional Groups :
    • Diethyl ester
    • Amide linkage
    • Aromatic substitution (4-methylphenoxy and butanoyl)

Antioxidant Activity

Research has indicated that thiophene derivatives exhibit substantial antioxidant properties. For instance, studies have shown that related compounds can increase antioxidant activity significantly, with some achieving up to 62% inhibition compared to standard antioxidants like ascorbic acid . This suggests that this compound may also possess similar antioxidant capabilities.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. For example, derivatives of thiophene have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, with some exhibiting activity indices comparable to traditional antibiotics like ampicillin .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidoreductase Inhibition : Similar compounds have been identified as oxidoreductase inhibitors, which play a crucial role in cellular redox balance and metabolic processes .
  • Neurotransmitter Uptake Inhibition : Some derivatives have shown the ability to inhibit neurotransmitter uptake, suggesting potential applications in neuropharmacology .
  • Antiproliferative Effects : The compound may exhibit antiproliferative effects on cancer cells, as seen in related thieno[2,3-b]thiophenes which are known for their anticancer properties .

Research Findings and Case Studies

A series of studies have evaluated the biological activities of thiophene derivatives, including this compound:

StudyMethodologyKey Findings
Abd El Aleem et al., 2022Synthesis and PASS predictionIdentified high biological activity potential as oxidoreductase inhibitors and antimicrobial agents .
MDPI Study (2024)Antioxidant assaysShowed significant antioxidant activity compared to standard antioxidants .
PMC Research (2023)Antimicrobial testingDemonstrated efficacy against Staphylococcus aureus and Escherichia coli with high activity indices .

Properties

IUPAC Name

diethyl 3-methyl-5-[4-(4-methylphenoxy)butanoylamino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6S/c1-5-27-21(25)18-15(4)19(22(26)28-6-2)30-20(18)23-17(24)8-7-13-29-16-11-9-14(3)10-12-16/h9-12H,5-8,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBMSZJFKCVXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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